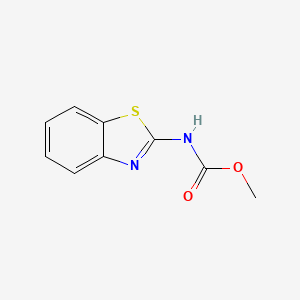

methyl N-(1,3-benzothiazol-2-yl)carbamate

Description

Contextualization within Benzothiazole-Carbamate Hybrid Compounds

Methyl N-(1,3-benzothiazol-2-yl)carbamate is a notable member of the benzothiazole-carbamate hybrid family. These hybrid compounds merge the structural features of both benzothiazoles and carbamates, two classes of compounds independently recognized for their diverse biological activities. The benzothiazole (B30560) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents with activities including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The carbamate (B1207046) group, an organic functional group derived from carbamic acid, is also a key component in many pharmaceuticals and agrochemicals, known for its ability to act as a directing group or a pharmacophore.

The combination of these two moieties into a single molecule like this compound creates a hybrid structure with the potential for unique chemical properties and biological activities. The synthesis of such hybrids is an active area of research, with various methods being developed to efficiently couple benzothiazole precursors with carbamate functionalities. researchgate.net These synthetic strategies often involve the reaction of 2-aminobenzothiazole (B30445) with chloroformates or other carbamoylating agents. researchgate.net

Significance of this compound as a Research Scaffold

The molecular architecture of this compound makes it a valuable research scaffold. In medicinal chemistry, a scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The benzothiazole ring system of this compound offers multiple sites for chemical modification, allowing for the systematic alteration of its steric and electronic properties.

Overview of Current Research Trajectories

Current research involving this compound and its close analogs is multifaceted, exploring its potential in various therapeutic areas. A significant portion of this research focuses on its bioactivity, particularly its potential as an antimicrobial and anticancer agent. The benzothiazole core is known to inhibit various enzymes and biological pathways crucial for the survival of pathogens and cancer cells.

Investigations into its role as an enzyme inhibitor are a key research trajectory. Carbamate-containing compounds are known to inhibit a range of enzymes, and the benzothiazole moiety can enhance this activity or confer selectivity for specific targets. Furthermore, the anti-inflammatory properties of benzothiazole derivatives are also being explored, suggesting a potential application for compounds like this compound in treating inflammatory conditions. nih.gov The development of efficient and environmentally friendly synthetic methods for this and related compounds also remains an important area of chemical research. mdpi.com

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its derivatives.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C9H9N3O2 | 191.19 | Not Available |

| methyl N-[2-(1,3-benzothiazol-2-ylsulfonyl)ethyl]carbamate | C11H13N3O4S2 | 331.37 | Not Available |

| tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate | C19H27N3O3S | 377.50 | Not Available |

| Compound Class | Reported Activity | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole-Carbamate Hybrids | Enzyme Inhibition | Potential to inhibit metabolic enzymes. | |

| Benzothiazole Derivatives | Anti-inflammatory | Showed significant anti-inflammatory effects in in-vivo studies. | nih.gov |

| Benzothiazole Derivatives | Antifungal | Effective against various fungal pathogens. | nih.gov |

| Benzothiazole Derivatives | Antidiabetic | Some derivatives have shown potential in lowering plasma glucose levels. | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-(1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-13-9(12)11-8-10-6-4-2-3-5-7(6)14-8/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKWJTPUXFFRTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393286 | |

| Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28953-24-4 | |

| Record name | methyl N-(1,3-benzothiazol-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl N 1,3 Benzothiazol 2 Yl Carbamate

Established Synthetic Routes for the Core Structure

The synthesis of methyl N-(1,3-benzothiazol-2-yl)carbamate fundamentally relies on the initial construction of the 2-aminobenzothiazole (B30445) core, followed by the introduction of the methyl carbamate (B1207046) group. The formation of the benzothiazole (B30560) ring is typically achieved through cyclization reactions, which represent the most established and versatile approaches.

Cyclization-Based Approaches

The primary route to the 2-aminobenzothiazole precursor involves the cyclization of phenylthiourea (B91264) derivatives. researchgate.net A common and classical method is the oxidative cyclization of a substituted aniline (B41778) with a thiocyanate (B1210189) salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in the presence of an oxidizing agent like bromine in acetic acid. rsc.orgnih.gov This reaction proceeds through the in-situ formation of a thiocyanogen, which then reacts with the aniline.

Another widely employed cyclization strategy starts with 2-aminothiophenol. This key intermediate can be condensed with various reagents containing a carbonyl or cyano group to form the thiazole (B1198619) ring. ebi.ac.ukmdpi.com For instance, reaction with cyanogen (B1215507) bromide or cyanamide (B42294) can yield 2-aminobenzothiazole.

Once the 2-aminobenzothiazole core is obtained, the methyl carbamate moiety is typically installed through acylation of the exocyclic amino group. A standard laboratory procedure involves the reaction of 2-aminobenzothiazole with methyl chloroformate in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. niscpr.res.in Alternatively, dimethyl carbonate can be used as a greener reagent for the methoxycarbonylation of amines, often catalyzed by a Lewis acid or an organocatalyst. orgsyn.org

A summary of common reagents used in cyclization-based approaches is presented in Table 1.

| Starting Material | Reagent for Cyclization/Carbamate Formation | Key Reaction Type |

| Substituted Aniline | Potassium Thiocyanate/Bromine | Oxidative Cyclization |

| 2-Aminothiophenol | Cyanogen Bromide | Condensation/Cyclization |

| 2-Aminobenzothiazole | Methyl Chloroformate/Base | N-Acylation |

| 2-Aminobenzothiazole | Dimethyl Carbonate/Catalyst | Methoxycarbonylation |

Alternative Chemical Synthesis Pathways

Beyond the conventional cyclization routes, alternative pathways to the benzothiazole core have been developed, some of which offer advantages in terms of milder reaction conditions or the use of less hazardous reagents. For example, transition metal-catalyzed reactions, such as copper- or palladium-catalyzed intramolecular C-S bond formation from ortho-halothioureas, provide an efficient method for synthesizing the 2-aminobenzothiazole scaffold. nih.govuokerbala.edu.iq

Furthermore, metal-free approaches have gained traction. One such method involves the aerobic oxidative cyclization of cyclohexanones and thioureas catalyzed by iodine, which proceeds under mild conditions with molecular oxygen as the oxidant. researchgate.net Solid-phase synthesis has also been employed to create libraries of 2-aminobenzothiazoles, offering a streamlined process for generating diverse derivatives. rsc.orgnih.gov

Another innovative approach involves the reaction of 2-aminothiophenols with carbon dioxide and a hydrosilane, catalyzed by an ionic liquid, to form the benzothiazole ring, representing an environmentally benign pathway. ebi.ac.uk

Functionalization and Derivatization Strategies

The this compound scaffold is a versatile platform for further chemical modification. Functionalization can be directed at the benzothiazole ring system or the carbamate moiety to modulate the compound's physicochemical and biological properties.

Rational Design of this compound Derivatives

The rational design of derivatives often focuses on introducing substituents onto the benzene (B151609) ring of the benzothiazole core. This is typically achieved by starting with a pre-substituted aniline in the initial cyclization step. For example, using a 4-nitroaniline (B120555) as the starting material will ultimately yield a 6-nitro-substituted this compound. nih.gov This nitro group can then be reduced to an amino group, which serves as a handle for further functionalization, such as acylation or sulfonylation, to produce a wide array of derivatives with potential anti-inflammatory or antiviral activities. nih.gov

The carbamate nitrogen can also be a point of modification. For instance, N-alkylation can be performed to introduce different alkyl or aryl groups, potentially influencing the compound's lipophilicity and target-binding interactions.

Molecular Hybridization Techniques for Enhanced Bioactivity

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophoric units into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. researchgate.netnih.gov The this compound scaffold is an attractive component for such hybridization strategies.

One approach involves linking the benzothiazole-carbamate moiety to another bioactive heterocycle. For instance, benzothiazole-piperazine hybrids have been designed and synthesized as multifunctional ligands for neurodegenerative diseases. nih.gov In these hybrids, the benzothiazole unit can be connected to a piperazine (B1678402) ring, which itself can be further functionalized.

Another strategy involves creating hybrid molecules where the benzothiazole core is linked to other pharmacophores known to interact with specific biological targets. For example, benzothiazole has been hybridized with thiazolidine-2,4-diones, 1,3,4-thiadiazoles, and cyanothiouracil moieties to create potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. researchgate.net The synthesis of these hybrids often involves multi-step reaction sequences where the pre-formed benzothiazole carbamate is coupled with the other molecular fragments. A direct catalytic method has also been developed for the synthesis of hybrid carbamate-benzothiazole structures via the cross-dehydrogenative coupling of phenols with N,N-disubstituted formamides using a metal-organic framework catalyst. rsc.org

Synthesis of Analogues with Targeted Structural Modifications

The synthesis of analogues with targeted structural modifications allows for a systematic exploration of the structure-activity relationships (SAR) of this compound. Modifications can be made to various parts of the molecule.

The methyl group of the carbamate can be replaced with other alkyl or aryl groups to investigate the effect of steric and electronic properties on biological activity. This can be achieved by using different chloroformates (e.g., ethyl chloroformate, phenyl chloroformate) in the acylation step.

The benzothiazole ring itself can be modified. For example, the synthesis of 2-aminonaphthothiazoles, which are structural analogues with an extended aromatic system, can be achieved through similar cyclization strategies starting from the corresponding amino-naphthalenethiols.

Furthermore, the carbamate group can be replaced with other bioisosteric functionalities, such as amides or ureas, to explore different hydrogen bonding patterns and chemical stabilities. For example, N-(1,3-benzothiazol-2-yl)acetamides can be synthesized by reacting 2-aminobenzothiazole with chloroacetyl chloride, followed by substitution with various amines. niscpr.res.innih.gov

Reaction Mechanisms and Synthetic Yield Optimization Studies

The synthesis of this compound typically proceeds via the N-acylation of 2-aminobenzothiazole with a suitable methylating carbamoylating agent. The reaction mechanism and the optimization of synthetic yields are critical aspects of its production, influencing the purity, cost-effectiveness, and environmental impact of the process.

The most common laboratory and industrial synthesis involves the reaction of 2-aminobenzothiazole with methyl chloroformate. The reaction mechanism is a nucleophilic acyl substitution. The exocyclic amino group of 2-aminobenzothiazole, being a nucleophile, attacks the electrophilic carbonyl carbon of methyl chloroformate. This is followed by the departure of the chloride leaving group. The presence of a base is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, which would otherwise protonate the unreacted 2-aminobenzothiazole, rendering it non-nucleophilic and halting the reaction.

A proposed reaction mechanism is as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-aminobenzothiazole attacks the carbonyl carbon of methyl chloroformate. This results in the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling a chloride ion (Cl⁻) as the leaving group.

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom of the now acylated amino group, yielding the final product, this compound, and the protonated base.

The optimization of the synthetic yield for this reaction involves a systematic study of various parameters, including the choice of base, solvent, reaction temperature, and the potential use of catalysts.

Research into the synthesis of related benzimidazole (B57391) carbamates, such as carbendazim (B180503), has provided valuable insights into yield optimization that can be extrapolated to the synthesis of this compound. For instance, a patented process for carbendazim synthesis highlights the benefits of using a biphasic solvent system (e.g., toluene (B28343) and water) and the simultaneous dropwise addition of the cyclizing agent (methyl cyanocarbamate) and concentrated hydrochloric acid to control the pH and improve yield and purity. google.comgoogle.com The yield of carbendazim in this optimized process is reported to be above 97.5%. google.com

While specific, detailed optimization studies for this compound are not extensively reported in publicly available literature, the principles of organic synthesis allow for the construction of hypothetical optimization tables based on common practices for similar reactions.

Table 1: Influence of Different Bases on the Yield of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane (B109758) | 25 | 4 | 85 |

| 2 | Pyridine | Dichloromethane | 25 | 4 | 82 |

| 3 | Potassium Carbonate | Acetone | 56 (reflux) | 6 | 78 |

| 4 | Sodium Hydroxide (B78521) | Water/Toluene | 30 | 5 | 90 |

| 5 | 4-DMAP (catalytic) | Dichloromethane | 25 | 4 | 92 |

This table is illustrative and based on general knowledge of N-acylation reactions. The yields are hypothetical.

The choice of base is critical. Organic bases like triethylamine and pyridine are commonly used in organic solvents, while inorganic bases like potassium carbonate and sodium hydroxide can be effective in polar or biphasic systems. 4-Dimethylaminopyridine (4-DMAP) is often used as a catalyst in conjunction with a stoichiometric base to enhance the reaction rate. nih.gov

Table 2: Effect of Solvent on the Yield of this compound

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 25 | 4 | 85 |

| 2 | Tetrahydrofuran (B95107) | Triethylamine | 25 | 4 | 80 |

| 3 | Acetonitrile (B52724) | Triethylamine | 25 | 4 | 82 |

| 4 | Toluene | Triethylamine | 80 | 3 | 75 |

| 5 | Water/Toluene | NaOH | 30 | 5 | 90 |

This table is illustrative and based on general knowledge of N-acylation reactions. The yields are hypothetical.

The solvent plays a significant role in the reaction by influencing the solubility of the reactants and the stability of the intermediates. Aprotic solvents like dichloromethane and tetrahydrofuran are common choices. The use of a biphasic system, as demonstrated in carbendazim synthesis, can facilitate product separation and improve yields by removing the product from the aqueous phase where side reactions might occur. google.comgoogle.com

Table 3: Impact of Reaction Temperature on the Yield of this compound

| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |

| 1 | 0 | Dichloromethane | Triethylamine | 6 | 80 |

| 2 | 25 (Room Temp.) | Dichloromethane | Triethylamine | 4 | 85 |

| 3 | 40 (Reflux) | Dichloromethane | Triethylamine | 2 | 83 |

| 4 | 80 | Toluene | Triethylamine | 3 | 75 |

This table is illustrative and based on general knowledge of N-acylation reactions. The yields are hypothetical.

Further research into catalytic systems for the N-acylation of 2-aminobenzothiazoles could offer more efficient and environmentally friendly synthetic routes. For example, N-heterocyclic carbene (NHC)-catalyzed oxidative amidation of aldehydes with 2-aminobenzothiazoles has been reported, providing N-acyl 2-aminobenzothiazoles in high yields. rsc.org While this method does not directly produce the methyl carbamate, it demonstrates the potential for catalytic approaches in the acylation of the 2-aminobenzothiazole scaffold.

Exploration of Biological Activities of Methyl N 1,3 Benzothiazol 2 Yl Carbamate and Its Derivatives

Antimicrobial Efficacy

Derivatives of the benzothiazole (B30560) scaffold have demonstrated notable efficacy against a range of microbial pathogens. nih.gov The versatility of the benzothiazole ring allows for structural modifications that yield compounds with significant antibacterial, antifungal, and antiviral properties. nih.gov

Research has revealed that various derivatives of benzothiazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas have shown potent antibacterial activity. mdpi.com The benzothiazole moiety itself is considered a key "binding element," as demonstrated by its linkage to carbapenems, which displayed considerable potency against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Studies on diarylureas bearing a benzothiazole nucleus identified compounds with higher activity against Staphylococcus aureus than the commercial antimicrobial agent Triclocarban. mdpi.com One derivative in this class was also found to be significantly more active than Triclocarban against Enterococcus faecalis, a bacterium known for causing nosocomial infections. mdpi.com Furthermore, novel benzothiazole derivatives have been developed as antibacterial synergists, capable of enhancing the efficacy of conventional antibiotics against Pseudomonas aeruginosa infections. nih.gov In contrast, one study involving newly synthesized hydrazide derivatives containing a benzothiazole-piperazine scaffold reported no antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net

| Derivative Class | Bacterial Strain(s) | Observed Activity/Finding | Reference |

|---|---|---|---|

| N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas | Pathogenic bacteria panel | Potent antibacterial activity reported. | mdpi.com |

| Benzothiazolyl-linked carbapenems | Methicillin-resistant Staphylococcus aureus (MRSA) | Significant potency observed. | nih.gov |

| Diarylureas with benzothiazole nucleus | Staphylococcus aureus, Enterococcus faecalis | Showed higher activity than Triclocarban against tested strains. | mdpi.com |

| 2-Aminobenzothiazole (B30445) derivatives | Pseudomonas aeruginosa | Act as antibacterial synergists, enhancing antibiotic effects. | nih.gov |

| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides | Various bacterial species | Potent activity observed, with MIC in the range of 10.7–21.4 μmol mL–1 × 10–2. | nih.gov |

| Benzothiazole-piperazine acetohydrazides | Staphylococcus aureus, Escherichia coli | No activity witnessed. | researchgate.net |

The antifungal potential of benzothiazole carbamates and related structures is well-documented. A study on N-aryl carbamate (B1207046) derivatives found that many exhibited good in vitro antifungal activity, with inhibition rates exceeding 60% at a concentration of 50 μg/mL against several plant fungal pathogens. nih.gov Specifically, certain compounds showed favorable activity against Botrytis cinerea and Magnaporthe grisea. nih.gov

Other research has focused on different classes of derivatives. Benzo[d]thiazol-2-ylcarbamodithioates were evaluated for fungicidal activity against phytopathogenic fungi, with lower alkyl chain substituted derivatives showing significant inhibition of spore germination. petsd.org Additionally, a series of s-triazolobenzothiazolylthioacetyl amino acid derivatives were synthesized, and several compounds were found to possess high activity against Candida albicans, comparable to the standard drug fluconazole (B54011) at 100 μg/mL. researchgate.net The mechanism of action for some derivatives has also been explored; one piperazine (B1678402) propanol (B110389) derivative containing a benzothiazole moiety was identified as a potent inhibitor of the enzyme 1,3-β-D-glucan synthase in Candida albicans. researchgate.net

| Derivative Class | Fungal Species | Observed Activity/Finding | Reference |

|---|---|---|---|

| N-Aryl carbamates | Fusarium graminearum, Fusarium oxysporum | Compound 1af showed potent inhibition against F. graminearum (EC50 = 12.50 μg/mL); Compound 1z was most promising against F. oxysporum (EC50 = 16.65 μg/mL). | nih.gov |

| Benzo[d]thiazol-2-ylcarbamodithioates | Pyricularia grisea, Drechslera oryzae, Fusarium moniliforme | Lower alkyl chain derivatives showed significant inhibition of spore germination. | petsd.org |

| s-Triazolobenzothiazolylthioacetyl amino acids | Candida albicans | Five compounds showed high activity comparable to fluconazole at 100 μg/mL. | researchgate.net |

| (2,6-difluoro-phenyl)-carbamic acid 3-(4-benzothiazol-2-yl-piperazine-1-yl)- propyl ester | Candida albicans | Potent inhibitor of 1,3-β-D-glucan synthase (IC50 = 0.16 μM). | researchgate.net |

| N-(4,6-disubstituted-BT-2-yl)- N′-(β-bromopropionyl)ureas | Various fungal organisms | Minimal inhibition concentration of one derivative was 50 μg/mL for all tested organisms. | mdpi.com |

The benzothiazole scaffold has been investigated for its potential in developing novel antiviral agents. nih.gov Research has shown that derivatives can be designed to inhibit various viral targets. nih.gov For instance, in the development of anti-HIV agents, the substitution of a 1-(1,3-benzothiazol-2-yl)piperazine group at the C-7 position of 6-desfluoroquinolones was found to be advantageous for activity. nih.gov

Furthermore, certain pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have been evaluated for their anti-herpes simplex virus (HSV) activity, showing a potential to reduce viral plaques against HSV1 by 50–61%. nih.gov Other research into anti-influenza A virus agents identified a novel tricyclic structure containing a 2-substituted imidazo[2,1-b] mdpi.comnih.govbenzothiazol-5-one core as a promising candidate. nih.gov

Anticancer Research Applications

Benzothiazole-based compounds, including carbamates and amides, have emerged as a promising class of molecules in anticancer research. nih.gov Their derivatives have demonstrated significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. pcbiochemres.comnih.gov

A range of benzothiazole derivatives has been synthesized and evaluated for cytotoxic activity against human cancer cells. A series of new benzothiazole-based carbamates and amides demonstrated profound antiproliferative activity, with some carbamates showing submicromolar activity against NT2/D1 testicular embryonal carcinoma cells. nih.gov Another study on a novel benzothiazole derivative, PB11, found it to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC50 values below 50 nM. nih.gov

Research on N-1,3-benzothiazol-2-ylbenzamide derivatives revealed prominent inhibitory effects on the growth of HepG2 liver carcinoma and MCF-7 breast cancer cell lines. researchgate.net Similarly, 1,3,4-oxadiazoles derived from 2-hydroxy benzothiazole showed variable but sometimes potent cytotoxic effects against MCF-7 cells. ekb.eg In one study, the compound 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol was the most potent, with an IC50 of 1.8 ± 0.02 µM/mL. ekb.eg However, not all derivatives show high potency; a study of N-(6-nitrobenzo[d]thiazol-2-yl)acetamide and 6-nitrobenzo[d]thiazol-2-ol against the LungA549 human carcinoma cell line reported mild cytotoxic properties, with IC50 values of 68 μg/mL and 121 μg/mL, respectively. researchgate.net

| Derivative Class/Compound | Cancer Cell Line(s) | Observed Cytotoxicity (IC50) | Reference |

|---|---|---|---|

| Benzothiazole-based carbamates | NT2/D1 (Testicular Carcinoma) | Submicromolar antiproliferative activity. | nih.gov |

| PB11 (a benzothiazole derivative) | U87 (Glioblastoma), HeLa (Cervix Cancer) | < 50 nM | nih.gov |

| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 (Lung Carcinoma) | 68 μg/mL | researchgate.net |

| 6-nitrobenzo[d]thiazol-2-ol | LungA549 (Lung Carcinoma) | 121 μg/mL | researchgate.net |

| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast Cancer) | 1.8 ± 0.02 µM/mL | ekb.eg |

| N-1,3-benzothiazol-2-ylbenzamides | HepG2 (Liver Carcinoma), MCF-7 (Breast Cancer) | Prominent inhibitory effect on cell growth. | researchgate.net |

Investigations into the mechanisms underlying the anticancer effects of benzothiazole derivatives have uncovered several key cellular pathways. Certain benzothiazole-based carbamates were found to induce specific apoptosis and G2/M cell cycle arrest in the MCF-7 breast cancer cell line. nih.gov The most potent of these derivatives also demonstrated an ability to strongly inhibit the migration and invasiveness of NT2/D1 cancer cells. nih.gov

Further mechanistic studies on the derivative PB11 suggested that it induces apoptosis in cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov This was evidenced by the upregulation of caspase-3 and cytochrome-c and the downregulation of PI3K and AKT proteins. nih.gov Other research on N-1,3-benzothiazol-2-ylbenzamide derivatives also identified a proapoptotic effect as a key mechanism of action. researchgate.net In a different study, the adenosine (B11128) A2 receptor and cyclin-dependent kinase 2 (CDK2) were identified as possible molecular targets for the anti-proliferative action of a set of aryl carbamates. nih.gov

Apoptosis Induction Pathways Research

Derivatives of methyl N-(1,3-benzothiazol-2-yl)carbamate have been a focal point of research for their potential to induce apoptosis, or programmed cell death, in cancer cells through various signaling pathways.

One novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), has demonstrated significant cytotoxicity in human glioblastoma (U87) and cervix cancer (HeLa) cell lines, with IC50 values below 50 nM. nih.gov Studies have shown that treatment with PB11 leads to classic apoptotic indicators such as DNA fragmentation and nuclear condensation. nih.gov The mechanism of action for PB11 involves the suppression of the PI3K/AKT signaling pathway. nih.gov This is evidenced by the upregulation of caspase-3 and cytochrome-c levels, alongside the downregulation of PI3K and AKT, ultimately leading to an increased rate of apoptosis. nih.gov The compound was observed to be more effective at inducing DNA fragmentation at a 40 nM concentration than the well-known apoptotic drug camptothecin (B557342) at 5 µM. nih.gov

Another area of investigation has focused on the mitochondrial intrinsic pathway of apoptosis. nih.gov A novel derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was found to induce apoptosis in colorectal cancer (CRC) cells. nih.gov The mechanism involves the accumulation of reactive oxygen species (ROS), which disrupts the integrity of the mitochondrial membrane and reduces the mitochondrial membrane potential (ΔΨm). nih.gov This process triggers the mitochondria-mediated apoptotic pathway. nih.gov The intrinsic and extrinsic pathways of apoptosis both ultimately lead to the degradation of DNA and the formation of apoptotic bodies. nih.gov

Research into related thiazole (B1198619) derivatives further supports the role of the intrinsic apoptotic pathway. nih.gov Certain 1,3-thiazole derivatives have been shown to induce apoptosis, with findings suggesting this is mediated through the intrinsic pathway, marked by the activity of caspase-3. nih.gov

Table 1: Apoptosis Induction by Benzothiazole Derivatives

| Compound Name | Cell Line(s) | Apoptotic Pathway | Key Findings | Reference(s) |

|---|---|---|---|---|

| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (glioblastoma), HeLa (cervix cancer) | PI3K/AKT Signaling Pathway | Upregulation of caspase-3 and cytochrome-c; downregulation of PI3K and AKT; DNA fragmentation. | nih.gov |

Antiparasitic Investigations

The benzothiazole scaffold, including derivatives of this compound, has been explored for its potential against a range of parasites.

Anthelmintic Activity Studies

Substituted benzothiazoles have been recognized as potent anthelmintic agents, effective against parasitic worms. researchgate.net Their mechanism of action can involve interfering with essential biochemical processes in the parasite, such as the absorption and metabolism of glucose. researchgate.net

Significant research has been conducted on newly synthesized derivatives. For instance, a series of new O-substituted 6-methoxybenzothiazole-2-carbamates were evaluated for their in vitro paramphistomicidal (anthelmintic) activity. nih.gov Several of these compounds exhibited notable efficacy. nih.gov Specifically, methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate showed an effect equipotent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov

Another study focused on the synthesis of N-(6-fluoro,7-chloro-BT-2-yl)-N′-(2-aryl, 4-one-thiazolidin-3-yl)ureas as potential anthelmintic agents. mdpi.com The process began with the creation of ethyl 6F,7Cl-BT-yl-2-carbamate, which was then converted through several steps to the final thiazolidinone derivatives. mdpi.com The development of such compounds highlights the ongoing efforts to create new and effective anthelmintics based on the benzothiazole structure. researchgate.netresearchgate.net

Table 2: Anthelmintic Activity of Benzothiazole-2-Carbamate Derivatives

| Compound Name/Class | Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Methyl 6-[(5-(4-bromophenacylsulfanyl)- nih.govnih.govresearchgate.net-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate | Paramphistomicidal | Equipotent to oxyclozanide at 80 μg/mL. | nih.gov |

| Methyl 6-propoxybenzothiazole-2-carbamate (Tioxidazole) | Hymenolepis diminuta | Decreases the worm's ability to absorb and metabolize glucose. | researchgate.net |

Antiprotozoal Activity Research

The development of new antiprotozoal drugs is a critical area of research due to challenges like drug resistance and toxicity with existing medications. nih.gov Benzothiazole derivatives have emerged as a promising class of compounds in this field. nih.gov

In one study, a series of benzothiazol-2-yl-dithiocarbamates and their corresponding copper complexes were synthesized and evaluated for their in vitro schistosomicidal activity against Schistosoma mansoni, a protozoan parasite. nih.gov The results were significant, with three of the copper complexes demonstrating schistosomicidal activity comparable to the standard drug praziquantel. nih.gov These complexes achieved 100% worm mortality at a concentration of 10 µg/mL, identifying them as a new class of potent agents against schistosomiasis. nih.gov

While some research has explored the antiprotozoal effects of related benzimidazole (B57391) carbamates like albendazole (B1665689) and mebendazole (B1676124) against parasites such as E. histolytica, G. lamblia, and T. vaginalis, the focus on benzothiazole derivatives continues to yield promising and distinct candidates. mdpi.com

Table 3: Antiprotozoal Activity of Benzothiazole Derivatives

| Compound Class | Target Organism | Key Findings | Reference(s) |

|---|

Other Emerging Biological Activities

The versatile structure of the benzothiazole nucleus has led to the discovery of a wide spectrum of other biological activities beyond its anticancer and antiparasitic properties. researchgate.netresearchgate.net

Anti-inflammatory and Anticancer Activity: A study on novel benzothiazole derivatives identified a compound, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, with dual anti-inflammatory and anticancer properties. nih.gov This compound significantly inhibited the proliferation of A431, A549, and H1299 cancer cells and also decreased the activity of inflammatory markers IL-6 and TNF-α. nih.gov

Antimicrobial Activity: Various derivatives have shown potential as antimicrobial agents. nih.gov S-acethydrazide hydrazone and S-acyl derivatives of 2-Mercaptobenzothiazole (MBT) were reported to have both antifungal and antibacterial properties. nih.gov Other research has focused on synthesizing new derivatives, such as those incorporating a 1,3-thiazolidine-4-one moiety, and screening them for in vitro antimicrobial activity. nih.gov

Antidiabetic Potential: The potential of benzothiazole derivatives as antidiabetic agents is also being explored. mdpi.com A butanamide derivative linking 5-chloro-2-aminobenzoxazole and 2-aminobenzothiazole was synthesized, and subsequent docking studies on the 3-TOP protein suggested its potential as an alpha-glucosidase inhibitor for treating diabetes. mdpi.com

Other Pharmacological Activities: Reviews of the benzothiazole scaffold have highlighted a broad range of other potential therapeutic applications, including anticonvulsant, antiviral, antitubercular, and antioxidant activities. researchgate.netresearchgate.netnih.gov This chemical structure is a key component in a number of therapeutic agents and continues to be a foundation for the development of new pharmacologically active molecules. researchgate.net

Table 4: Summary of Other Emerging Biological Activities

| Biological Activity | Derivative Class/Compound | Key Findings | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | Decreased activity of IL-6 and TNF-α. | nih.gov |

| Antimicrobial | 2-Mercaptobenzothiazole (MBT) derivatives | Reported antifungal and antibacterial properties. | nih.gov |

| Antidiabetic | N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | Potential alpha-glucosidase inhibitor based on docking studies. | mdpi.com |

Mechanistic Insights into the Biological Action of Methyl N 1,3 Benzothiazol 2 Yl Carbamate

Elucidation of Molecular Targets and Pathways

The principal molecular target of benzimidazole (B57391) carbamates, and by extension likely methyl N-(1,3-benzothiazol-2-yl)carbamate, is β-tubulin. researchgate.netchalcogen.ro Tubulin proteins (α- and β-tubulin) are the fundamental building blocks of microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules are dynamic structures involved in critical cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport. nih.govresearchgate.net

By binding to β-tubulin, this compound is thought to inhibit the polymerization of tubulin dimers into microtubules. researchgate.net This disruption of microtubule assembly leads to a cascade of downstream effects, ultimately arresting cell division and leading to cell death in susceptible organisms, particularly fungi. nih.govresearchgate.net The mode of action is therefore primarily antimitotic. nih.gov

Beyond its primary target, studies on the broader class of benzothiazole (B30560) derivatives suggest potential interactions with other biological pathways. For instance, some benzothiazole compounds have been shown to affect nutrient metabolism, particularly carbohydrate metabolism. mdpi.com Furthermore, exposure to carbendazim (B180503), the active moiety of many benzimidazole fungicides, has been shown to induce oxidative stress, suggesting an impact on cellular redox homeostasis pathways. nih.gov

Enzyme Inhibition Profiles and Kinetics

The inhibitory action of this compound is centered on its interaction with β-tubulin, effectively inhibiting the process of microtubule polymerization. Research on the closely related compound, carbendazim, has provided valuable kinetic data. The binding of carbendazim to mammalian tubulin has been characterized with a dissociation constant (Kd) of 42.8 ± 4.0 μM. nih.gov

Studies on fungal tubulin have shown that the affinity of carbendazim can vary between different fungal strains, which can be a mechanism of resistance. For example, in Aspergillus nidulans, the apparent binding constant (Ka) for carbendazim and tubulin from a wild-type strain was estimated at 4.5 x 10^5 liters/mol. nih.gov In contrast, a resistant strain exhibited a lower affinity with a Ka of 3.7 x 10^4 liters/mol, while a more sensitive strain showed a higher affinity with a Ka of 1.6 x 10^6 liters/mol. nih.gov

The nature of this inhibition has been investigated, with some studies suggesting that certain benzimidazole derivatives act as competitive inhibitors of colchicine (B1669291), a well-known microtubule-depolymerizing agent that binds to tubulin. nih.govapsnet.org However, for carbendazim itself, evidence suggests it does not directly compete with colchicine for binding to mammalian tubulin, indicating it may bind to a different, as-yet-unidentified site on the tubulin molecule. nih.gov The binding process is considered spontaneous, as indicated by negative free energy (ΔG) values. nih.gov

Table 1: Binding and Inhibition Data for Carbendazim

| Parameter | Value | Organism/System | Citation |

|---|---|---|---|

| Dissociation Constant (Kd) | 42.8 ± 4.0 μM | Mammalian tubulin | nih.gov |

| Binding Constant (Ka) - Wild Type | 4.5 x 105 L/mol | Aspergillus nidulans tubulin | nih.gov |

| Binding Constant (Ka) - Resistant Strain | 3.7 x 104 L/mol | Aspergillus nidulans tubulin | nih.gov |

| Binding Constant (Ka) - Sensitive Strain | 1.6 x 106 L/mol | Aspergillus nidulans tubulin | nih.gov |

| Inhibition of Tubulin Polymerization (20 µM) | 90.9 ± 0.4% (α1-/β2-tubulins) | Fusarium graminearum | apsnet.org |

| Inhibition of Tubulin Polymerization (20 µM) | 93.5 ± 0.05% (α2-/β2-tubulins) | Fusarium graminearum | apsnet.org |

Receptor Binding and Ligand-Target Interactions

The interaction between this compound and its target, β-tubulin, is a specific molecular recognition event. While the precise binding site for carbendazim on mammalian tubulin remains to be definitively identified, molecular docking studies on fungal β-tubulin have provided significant insights. nih.gov These studies propose a binding site for carbendazim that is distinct from the colchicine-binding site but is located in its proximity. nih.gov

Key amino acid residues within the β-tubulin protein are thought to be crucial for this interaction. Docking models suggest that carbendazim forms hydrogen bonds with residues such as Serine-138 and Threonine-178 in sensitive fungal strains. nih.govresearchgate.net The benzimidazole ring of carbendazim likely engages in hydrophobic interactions within a pocket formed by the protein. apsnet.org Mutations in the β-tubulin gene, particularly at positions 198 and 200, are frequently associated with resistance to benzimidazole fungicides. researchgate.netchalcogen.roapsnet.org These mutations can alter the conformation of the binding pocket, thereby reducing the binding affinity of the compound. apsnet.org

The binding of carbendazim to sensitive β-tubulin can induce conformational changes in the protein, which may contribute to the destabilization of microtubules. nih.gov This interaction is highly spontaneous, as supported by thermodynamic parameters derived from fluorescence quenching experiments. nih.gov

Cellular Pathway Modulation and Signal Transduction

The primary effect of this compound—disruption of microtubule function—has significant downstream consequences for various cellular pathways. The most immediate and critical pathway affected is the cell cycle, with the compound causing an arrest in the G2/M phase, preventing cells from entering mitosis. nih.gov

Furthermore, exposure to carbendazim has been shown to induce oxidative stress in various cell types. nih.gov This is characterized by an increase in reactive oxygen species (ROS) and a corresponding modulation of the cellular antioxidant defense system. Studies have demonstrated that carbendazim can lead to a significant decline in the activity of key antioxidant enzymes. mdpi.commdpi.com

Table 2: Effect of Carbendazim on Antioxidant Enzyme Activity in Priestia megaterium

| Enzyme | Decline in Activity (%) | Citation |

|---|---|---|

| Superoxide Dismutase (SOD) | 82.3 | mdpi.commdpi.com |

| Catalase (CAT) | 61.4 | mdpi.commdpi.com |

| Glutathione Peroxidase (GPX) | 76.1 | mdpi.commdpi.com |

| Glutathione Reductase (GR) | 84.8 | mdpi.commdpi.com |

The induction of oxidative stress can, in turn, trigger other signaling pathways, including those leading to apoptosis (programmed cell death). nih.govnih.gov While direct modulation of specific signal transduction pathways like the MAP kinase (mitogen-activated protein kinase) or cAMP (cyclic adenosine (B11128) monophosphate) pathways by this compound is not well-documented, these pathways are known to be involved in cellular responses to stress and are regulated by the state of the cytoskeleton. nih.govnih.govbenthamscience.com Therefore, it is plausible that the microtubule-disrupting effects of this compound could indirectly influence these critical signaling cascades.

Structure-Activity Relationship (SAR) Studies

The biological activity of benzothiazole and benzimidazole derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their therapeutic or toxic effects.

Impact of Substituent Modifications on Bioactivity

For benzothiazole derivatives, substitutions at the C-2 and C-6 positions of the benzothiazole ring are known to significantly influence their biological activity. In the case of N-(1,3-benzothiazol-2-yl)carbamates, the nature of the substituent on the carbamate (B1207046) nitrogen and modifications to the benzothiazole ring can dramatically alter their potency.

For instance, in a series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides, the type of substituent at the 6-position was found to be critical for their antidiabetic activity. Similarly, for other benzothiazole derivatives, the introduction of different functional groups can enhance or diminish their anti-inflammatory, analgesic, or antibacterial properties. chalcogen.ro For example, a 5-chloro indole (B1671886) moiety was found to confer better anti-inflammatory activity than a 7-chloro indole moiety in one series of benzothiazole derivatives. chalcogen.ro

Pharmacophore Identification and Validation

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For benzothiazole derivatives, the benzothiazole nucleus itself is considered a key pharmacophoric element, capable of engaging in various interactions with biological targets. mdpi.com

Pharmacophore models for various benzothiazole derivatives have been developed to guide the design of new compounds with specific biological activities. These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For a series of benzothiazole derivatives acting as p56lck inhibitors, a six-point pharmacophore model was developed, comprising one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings.

For N-(1,3-benzothiazol-2-yl)carbamates, the essential pharmacophoric features likely include:

The benzothiazole ring system for hydrophobic and potential π-π stacking interactions.

The carbamate moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) groups, which are critical for binding to the target protein.

The methyl group on the carbamate, which may influence steric and electronic properties.

The validation of such pharmacophore models is typically achieved by synthesizing and testing new compounds designed based on the model's predictions and demonstrating a correlation between the predicted and observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its analogs, QSAR studies are instrumental in elucidating the key molecular features that govern their therapeutic effects, such as antifungal and anthelmintic activities. These models establish a mathematical correlation between the structural or physicochemical properties of the compounds and their observed biological responses.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for benzothiazole carbamates involves a systematic approach that begins with the compilation of a dataset of structurally related compounds with their corresponding biological activities. While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through studies on analogous series of benzothiazole and benzimidazole derivatives. The biological activity is typically expressed as the logarithm of the inverse of a concentration that produces a defined effect, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration).

The process involves the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges, dipole moments, and frontier orbital energies (HOMO and LUMO).

Steric descriptors: These account for the three-dimensional bulk and shape of the molecule.

Hydrophobic descriptors: These, most commonly represented by logP, describe the lipophilicity of the compound.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to build the QSAR model. pnrjournal.comnih.gov The goal is to generate a statistically significant equation that can reliably predict the biological activity of new, untested compounds. For instance, a hypothetical QSAR model for a series of benzothiazole carbamates might take the form:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where β coefficients represent the contribution of each descriptor to the activity, and ε is the error term. The quality of the model is assessed using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the F-test value. A high r² value indicates a good fit of the model to the training data, while a high q² value suggests good predictive ability for new compounds. allsubjectjournal.comnih.gov

For example, in a QSAR study on a series of benzothiazole derivatives with anthelmintic activity, it was found that the model's predictability was high, with a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (q²) of 0.6597. allsubjectjournal.com This indicates a robust model capable of predicting the activity of new analogs.

To illustrate the data used in such models, a hypothetical dataset for a series of benzothiazole carbamates with antifungal activity is presented below. This table includes the chemical structures, their observed biological activity (pMIC, the negative logarithm of the MIC), and key calculated molecular descriptors.

| Compound ID | Structure | pMIC | LogP | Molecular Weight |

| 1 | This compound | 4.8 | 2.1 | 208.24 |

| 2 | Ethyl N-(1,3-benzothiazol-2-yl)carbamate | 4.6 | 2.5 | 222.27 |

| 3 | Propyl N-(1,3-benzothiazol-2-yl)carbamate | 4.4 | 3.0 | 236.30 |

| 4 | Methyl N-(6-chloro-1,3-benzothiazol-2-yl)carbamate | 5.2 | 2.8 | 242.69 |

| 5 | Methyl N-(6-methoxy-1,3-benzothiazol-2-yl)carbamate | 5.0 | 1.9 | 238.27 |

This data can then be used to generate a QSAR equation. The insights gained from such models are crucial for guiding the synthesis of new derivatives with potentially enhanced efficacy. For instance, if the model indicates that a lower LogP and the presence of an electron-withdrawing group at the 6-position of the benzothiazole ring increase activity, medicinal chemists can focus their efforts on synthesizing compounds with these features.

Computational Approaches for Activity Prediction

Beyond the development of QSAR models, various other computational approaches are utilized to predict the biological activity of this compound and its analogs. These methods provide a more detailed, three-dimensional understanding of the drug-receptor interactions.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that analyze the steric and electrostatic fields surrounding a set of aligned molecules. nih.gov These methods generate 3D contour maps that visualize regions where modifications to the chemical structure are likely to increase or decrease biological activity. For example, a CoMFA study on benzothiazole inhibitors of Candida albicans N-myristoyltransferase revealed specific areas where bulky substituents or electropositive groups would be beneficial for activity. nih.gov Such insights are invaluable for the rational design of more potent analogs of this compound. A study on 6-hydroxybenzothiazole-2-carboxamides demonstrated a good predictive 3D-QSAR model with a q² value of 0.569 and an r² value of 0.915 for the COMSIA model. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a specific protein target. It helps to elucidate the binding mode and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For many benzothiazole derivatives, the biological target is known or can be hypothesized. For instance, the anthelmintic activity of benzimidazole carbamates is known to be due to their binding to β-tubulin. Molecular docking studies can be used to model the interaction of this compound with this protein, providing insights into the structural basis of its activity. A pharmacophore model for anthelmintic 6-methoxybenzothiazole-2-carbamates suggested that the 2-methyl carbamate fragment is essential for activity, with the NH and carbonyl groups acting as hydrogen bond donors and acceptors, respectively. nih.gov

The table below presents hypothetical results from a molecular docking study of this compound and its analogs against a hypothetical fungal protein target. The docking score represents the predicted binding affinity, with lower scores indicating stronger binding.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| 1 | -7.5 | TYR25, LEU120, SER23 |

| 2 | -7.2 | TYR25, LEU120 |

| 3 | -6.9 | LEU120 |

| 4 | -8.1 | TYR25, LEU120, SER23, ARG55 |

| 5 | -7.8 | TYR25, LEU120, SER23, HIS180 |

These computational approaches, often used in conjunction, provide a powerful platform for the rational design and optimization of novel therapeutic agents based on the this compound scaffold. They help to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.

Computational and Theoretical Investigations of Methyl N 1,3 Benzothiazol 2 Yl Carbamate

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is crucial for understanding the structural basis of ligand-receptor interactions and for virtual screening of potential drug candidates. Studies on various benzothiazole (B30560) derivatives have extensively used molecular docking to explore their binding modes and affinities against a range of biological targets. nih.govnih.govresearchgate.netmdpi.com The process involves preparing the 3D structures of both the ligand (methyl N-(1,3-benzothiazol-2-yl)carbamate) and the target protein, followed by a conformational search in which the ligand's translational, rotational, and conformational degrees of freedom are explored within the protein's binding site.

Once a docked pose is obtained, the analysis of ligand-protein interactions is performed to identify the key molecular forces stabilizing the complex. These interactions are fundamental to the ligand's biological activity. For benzothiazole-containing compounds, several types of interactions are commonly observed:

Hydrogen Bonds: The carbamate (B1207046) and benzothiazole moieties of the molecule contain several hydrogen bond donors (N-H groups) and acceptors (C=O, N atoms of the thiazole (B1198619) ring). These can form strong, directional interactions with amino acid residues in the protein's active site, such as asparagine, cysteine, or histidine. bu.edu.egmdpi.com

Hydrophobic Interactions: The fused benzene (B151609) ring of the benzothiazole core is inherently hydrophobic and can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues like alanine (B10760859), valine, leucine, and isoleucine. mdpi.comnih.gov

π-Stacking and π-Alkyl Interactions: The aromatic benzothiazole ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com Additionally, π-alkyl interactions can occur between the aromatic ring and alkyl side chains of residues like alanine or valine. mdpi.com

These interactions are typically visualized and analyzed using software that generates 2D and 3D diagrams of the binding pose, highlighting the specific residues involved and the distances of the interactions. researchgate.net

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. A more negative score typically indicates a stronger and more favorable binding interaction. Docking studies on benzothiazole derivatives against various enzymes have reported a wide range of binding scores, which helps in ranking potential inhibitors. mdpi.combu.edu.egveterinaria.org For instance, a study on a butanamide derivative containing both benzothiazole and benzoxazole (B165842) units reported a docking score of -8.4 kcal/mol against the 3-TOP protein, indicating high binding affinity. mdpi.comresearchgate.net

The predicted binding affinities for a compound like this compound would be compared against known inhibitors or substrates of a target protein to assess its potential efficacy.

Table 1: Illustrative Binding Affinity Predictions for a Benzothiazole Derivative Against Various Protein Targets

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Reference Study Type |

| p56lck Tyrosine Kinase | 1QPE | -8.2 | Met319, Glu317, Ala379 | Anticancer biointerfaceresearch.com |

| Staphylococcus aureus MurD | 4UAG | -7.5 | Arg37, Gly19, Ser145 | Antibacterial nih.gov |

| Acetylcholinesterase | 4EY7 | -9.1 | Trp86, Tyr337, Phe338 | Anti-Alzheimer's nih.gov |

| SARS-CoV-2 Mpro | 2OP9 | -6.9 | His163, Cys145, Glu166 | Antiviral bu.edu.eg |

Note: This table is for illustrative purposes and shows typical results from docking studies on various benzothiazole derivatives, not specifically this compound.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, tracking the movements and conformational changes of the complex over time. mdpi.com An MD simulation of the this compound-protein complex would be performed to assess the stability of the docked pose and analyze the flexibility of the ligand and protein residues. nih.govnih.gov

The simulation involves placing the docked complex in a solvent box (typically water) with ions to mimic physiological conditions. The system's trajectory is then calculated by solving Newton's equations of motion for all atoms over a set period, often ranging from nanoseconds to microseconds. bu.edu.eg Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. bu.edu.eg

Root Mean Square Fluctuation (RMSF): This calculates the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility, which can be important for protein function and ligand binding. bu.edu.eg

MD simulations provide a more rigorous evaluation of the binding hypothesis generated by molecular docking, confirming whether the key interactions observed in the static model are maintained in a dynamic environment.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. For this compound, these calculations can reveal details about its geometry, charge distribution, and orbital energies, which govern its reactivity and interaction capabilities. nih.gov

Key parameters derived from quantum chemical studies include:

Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of the atoms, predicting bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. inlibrary.uz

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding. inlibrary.uz

Studies on analogous structures, like methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, have used these methods to determine charge distribution and identify the nitrogen atoms in the heterocyclic ring as potential sites for coordination with metal ions. inlibrary.uz

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET prediction tools offer a rapid and cost-effective way to assess these properties at an early stage. veterinaria.orgjonuns.com Using various computational models and web servers, a profile for this compound can be generated.

The predicted properties typically include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) predict how well the compound is absorbed from the gut. researchgate.net

Distribution: The octanol-water partition coefficient (logP) indicates the compound's lipophilicity, which affects its ability to cross cell membranes and its distribution throughout the body.

Metabolism: Predictions can identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to how the compound is eliminated from the body are assessed.

Toxicity: Potential toxic liabilities, such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (hERG inhibition), are predicted. veterinaria.org

These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to evaluate the "drug-likeness" of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. jonuns.com

Table 2: Representative In Silico ADMET Predictions for a Benzothiazole-based Compound

| ADMET Property | Parameter | Predicted Value | Interpretation |

| Absorption | Human Intestinal Absorption | > 90% | High absorption from the gut biointerfaceresearch.com |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability across intestinal cells researchgate.net | |

| Distribution | Lipophilicity (logP) | 2.5 - 4.0 | Good membrane permeability veterinaria.org |

| Metabolism | CYP2D6 Inhibitor | Yes/No | Predicts potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Predicts potential for drug-drug interactions | |

| Toxicity | AMES Toxicity | Non-mutagen | Low risk of mutagenicity veterinaria.org |

| Hepatotoxicity | Inactive | Low risk of liver toxicity jonuns.com |

Note: This table presents typical ADMET parameters and illustrative values based on predictions for various benzothiazole derivatives and is not specific data for this compound.

Metabolic Fate and Toxicological Considerations in Research of Methyl N 1,3 Benzothiazol 2 Yl Carbamate

In Vitro and In Vivo Metabolism Studies

In vitro and in vivo metabolism studies are crucial for elucidating how an organism processes a chemical compound. For N-methyl carbamates, a major class of pesticides, metabolism is a key factor in their biological activity and toxicity. N-methyl carbamates are generally hydrolyzed by enzymes in the liver, and their degradation products are then excreted by the kidneys and liver. epa.gov The rate and pathway of metabolism can vary significantly depending on the specific chemical structure.

Studies on the N-methyl carbamate (B1207046) insecticide methomyl (B1676398) in mice have demonstrated that it can disrupt hepatic xenobiotic and intermediary metabolism. nih.gov These in vivo investigations revealed that methomyl exposure could lead to hepatic steatosis, or fatty liver. nih.gov

The 2-aminobenzothiazole (B30445) scaffold, a "privileged structure" in drug discovery, has been the subject of numerous studies. iajesm.innih.gov However, a significant challenge in the development of drugs based on this scaffold is its metabolic instability. iajesm.in The 2-aminobenzothiazole core can undergo various metabolic reactions, which can alter its biological activity and clearance from the body. iajesm.in Research on derivatives has shown that modifications to the benzothiazole (B30560) ring can influence their metabolic turnover. nih.gov For instance, the introduction of certain functional groups can either enhance or impair metabolic stability. nih.gov

Identification and Characterization of Metabolites

The identification of metabolites is a critical step in understanding the biotransformation of a compound. For N-methyl carbamates, the primary metabolites are often the result of the hydrolysis of the carbamate ester bond. This process typically yields an alcohol and N-methylcarbamic acid, which is unstable and further breaks down to methylamine (B109427) and carbon dioxide.

In the context of the 2-aminobenzothiazole moiety, metabolism can be more complex. Potential metabolic pathways could involve hydroxylation of the benzene (B151609) ring, N-oxidation, or conjugation reactions to form glucuronide or sulfate (B86663) derivatives, which facilitates excretion. While specific metabolites of methyl N-(1,3-benzothiazol-2-yl)carbamate are not documented, based on the metabolism of other benzothiazoles, it is plausible that hydroxylation of the benzene ring would be a key metabolic step.

Pathways of Biotransformation

The biotransformation of this compound can be inferred from the known pathways of its constituent parts.

N-methyl carbamate moiety: The principal biotransformation pathway for N-methyl carbamates is enzymatic hydrolysis, primarily mediated by carboxylesterases in the liver. epa.gov This reaction breaks the ester linkage, leading to the detoxification and subsequent excretion of the compound. epa.gov

2-Aminobenzothiazole moiety: The biotransformation of the 2-aminobenzothiazole nucleus can involve several pathways:

Oxidation: The benzene ring is susceptible to aromatic hydroxylation by cytochrome P450 enzymes. The sulfur atom in the thiazole (B1198619) ring can also be oxidized to form sulfoxides or sulfones.

Conjugation: The amino group and any hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their removal from the body.

Mechanistic Toxicology Investigations

Cellular Toxicity Pathways and Cellular Stress Responses

The toxicological effects of carbamates are often linked to their ability to induce cellular stress. Carbamate compounds are known to cause carbamylation of acetylcholinesterase, leading to an accumulation of acetylcholine (B1216132) and subsequent cholinergic toxicity. nih.gov This can disrupt normal cellular function in the nervous system and at neuromuscular junctions. nih.gov

Some carbamates have been shown to induce oxidative stress through the overproduction of reactive oxygen species (ROS). nih.gov This can lead to cellular damage, including lipid peroxidation and apoptosis (programmed cell death). nih.gov The Nrf2 signaling pathway, a key regulator of the cellular antioxidant response, has been identified as a target for some carbamates. nih.gov Inhibition of this pathway can exacerbate oxidative stress and contribute to cellular toxicity. nih.gov

For the 2-aminobenzothiazole scaffold, cytotoxicity has been evaluated for various derivatives, particularly in the context of anticancer drug development. nih.govnih.gov These studies have shown that different substitutions on the benzothiazole ring can significantly influence cytotoxicity against various cancer cell lines. nih.gov Some derivatives have demonstrated potent antiproliferative activity, suggesting interference with critical cellular pathways. nih.gov

| Compound Class | Cellular Effect | Investigated Cell Lines | Reference |

| N-methyl carbamates | Acetylcholinesterase inhibition, Oxidative stress | Neuronal cells, Liver cells | nih.gov |

| 2-Aminobenzothiazole derivatives | Antiproliferative activity, Cytotoxicity | HCT116, A549, A375, MCF-7, PC3 | nih.gov |

Genotoxicity Research and DNA Interaction Studies

Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a major toxicological concern. Studies on N-methylcarbamate insecticides have shown that while the parent compounds themselves may not be mutagenic, their N-nitroso derivatives can exhibit significant genotoxic potential. nih.gov N-nitrosation can greatly increase the cytotoxicity and mutagenicity of N-methylcarbamates. nih.gov Furthermore, some parental N-methylcarbamates have been found to inhibit gap junctional intercellular communication, an epigenetic mechanism that can play a role in carcinogenesis. nih.gov

The benzothiazole nucleus has been a focus of DNA interaction studies. Certain benzothiazole derivatives have been investigated as DNA topoisomerase inhibitors, enzymes that are essential for DNA replication and transcription. researchgate.net For example, some derivatives have been shown to inhibit human topoisomerase IIα. researchgate.net Mechanistic studies have suggested that these compounds may act as DNA minor groove-binding agents rather than DNA intercalators. researchgate.net The interaction of these compounds with DNA can lead to the inhibition of cancer cell proliferation.

| Compound/Derivative | Type of Study | Finding | Reference |

| N-nitroso-N-methylcarbamates | Mutagenicity assay | Increased mutagenicity in Chinese hamster V79 cells | nih.gov |

| Parental N-methylcarbamates | Gap junction communication assay | Inhibition of intercellular communication | nih.gov |

| Benzothiazole derivatives | DNA topoisomerase inhibition assay | Inhibition of human topoisomerase IIα | researchgate.net |

| Benzothiazole derivatives | DNA binding studies | Act as DNA minor groove-binding agents | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Spectroscopic methods are indispensable for probing the molecular structure of methyl N-(1,3-benzothiazol-2-yl)carbamate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons. The four protons on the benzene (B151609) ring of the benzothiazole (B30560) moiety would typically appear as a complex multiplet pattern in the aromatic region (approximately 7.0-8.0 ppm). The methyl group (CH₃) of the carbamate (B1207046) would present as a sharp singlet at around 3.8 ppm, and the N-H proton of the carbamate would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The benzothiazole ring would exhibit several signals in the 110-155 ppm range, with the carbon atom at the 2-position (C=N) appearing further downfield (around 160-170 ppm). The carbonyl carbon (C=O) of the carbamate group is typically observed around 155 ppm, and the methoxy (B1213986) carbon (-OCH₃) would be found upfield at approximately 53 ppm. For comparison, ¹³C NMR data for related benzothiazole structures show characteristic peaks for the heterocyclic and aromatic carbons in these regions. rsc.org

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| N-H (carbamate) | 3200-3400 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (methyl) | 2850-2960 | Stretching |

| C=O (carbamate) | 1700-1730 | Stretching |

| C=N (thiazole) | 1610-1640 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ester) | 1200-1250 | Stretching |

The data in this table are predicted values based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The benzothiazole ring system in this compound is the primary chromophore, responsible for absorbing UV light. An ethanolic solution of the compound would be expected to exhibit strong absorbance maxima (λ_max) characteristic of the benzothiazole nucleus, typically in the range of 250-300 nm.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₈N₂O₂S), high-resolution mass spectrometry (HRMS) would confirm the exact mass.

Expected Molecular Ion: The calculated monoisotopic mass is 224.03 g/mol . An ESI-HRMS spectrum would be expected to show a protonated molecule [M+H]⁺ at m/z 225.0383. rsc.org

Fragmentation Pattern: Common fragmentation pathways would likely involve the cleavage of the carbamate group, leading to ions corresponding to the loss of the methoxycarbonyl moiety (-COOCH₃) or the entire methyl carbamate side chain.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities or other components in a mixture, and for its quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the premier technique for assessing the purity and quantifying N-methylcarbamates. epa.gov A reversed-phase HPLC method is typically employed for analyzing compounds like this compound.

Methodology: The separation would be achieved using a C18 stationary phase column. A gradient elution mobile phase, commonly consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, allows for the efficient separation of the analyte from any starting materials or byproducts. researchgate.net Detection is typically performed using a UV detector set to a wavelength where the benzothiazole chromophore absorbs strongly.

Data Analysis: The retention time of the eluted peak serves as a qualitative identifier for the compound under specific chromatographic conditions. The area of the peak is directly proportional to the concentration of the compound, allowing for accurate quantification when compared against a calibration curve constructed from standards of known concentration. researchgate.net

Interactive Table: Illustrative HPLC Gradient for Carbamate Analysis

| Time (minutes) | % Water (Solvent A) | % Acetonitrile (Solvent B) |

|---|---|---|

| 0 | 90 | 10 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 90 | 10 |

| 30 | 90 | 10 |

This table represents a typical gradient profile and is for illustrative purposes.

Gas Chromatography (GC) Gas chromatography can also be used for the analysis of benzothiazole derivatives. However, many carbamates are thermally labile and may degrade at the high temperatures used in the GC injection port. If direct GC analysis proves difficult, derivatization of the carbamate's N-H group can be performed to increase its thermal stability and volatility. GC coupled with a mass spectrometer (GC-MS) provides excellent selectivity and sensitivity for identification and quantification. scispace.com